3-methyl-2-oxo-N-(1-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Overview
Description
3-methyl-2-oxo-N-(1-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-(1-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base.
Substitution Reactions: The methyl and phenylethyl groups can be introduced through various substitution reactions, often involving alkyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazole ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
3-methyl-2-oxo-N-(1-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1,3-benzoxazole: A simpler benzoxazole derivative.
N-phenylethyl-2,3-dihydro-1,3-benzoxazole-6-sulfonamide: Lacks the methyl group.
3-methyl-2-oxo-1,3-benzoxazole: Lacks the sulfonamide and phenylethyl groups.
Uniqueness
3-methyl-2-oxo-N-(1-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
3-methyl-2-oxo-N-(1-phenylethyl)-1,3-benzoxazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(12-6-4-3-5-7-12)17-23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-11,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUIOSVGJCGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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